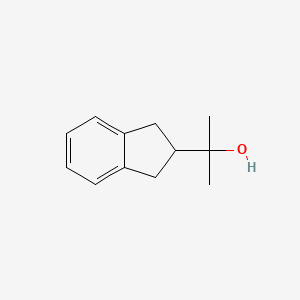
2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol derived from indane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure, which combines the indane moiety with a propanol group, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the corresponding alcohol. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-one.
Reduction: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine.
Substitution: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-yl chloride.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and ketones.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of various biological pathways.
Comparaison Avec Des Composés Similaires
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-one: The ketone analog of the compound, which can be interconverted through oxidation and reduction reactions.
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine: The amine derivative, which can be synthesized through reduction of the alcohol.
2-(2,3-Dihydro-1H-inden-2-yl)propan-2-yl chloride: The chloride derivative, formed through substitution reactions.
Uniqueness: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol is unique due to its combination of the indane moiety with a secondary alcohol group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(2,13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11,13H,7-8H2,1-2H3 |
Clé InChI |
FFVDDKKWYQBVRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13552819.png)
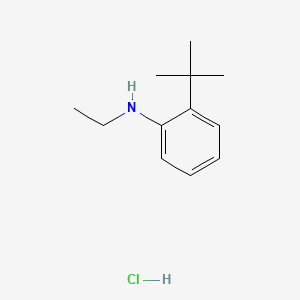
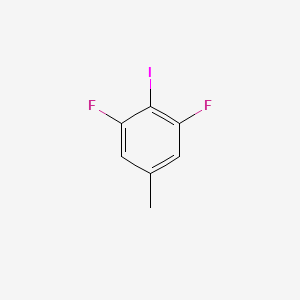
![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)
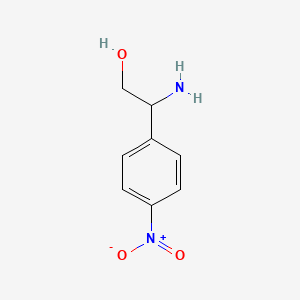
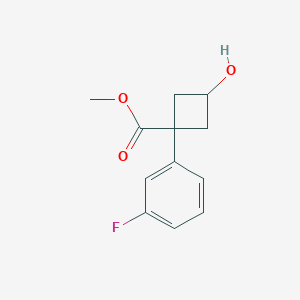

![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)

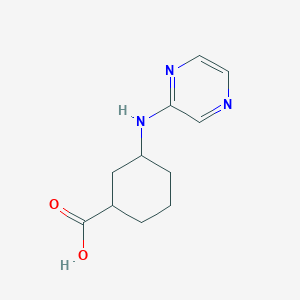

![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)

![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)
